5-Oxo-1-(pyrrolidin-3-yl)pyrrolidine-3-carboxylic acid hydrochloride

Lipophilicity Drug-likeness CNS permeability

5-Oxo-1-(pyrrolidin-3-yl)pyrrolidine-3-carboxylic acid hydrochloride (CAS 1461714-31-7) is a heterocyclic building block belonging to the 5-oxopyrrolidine-3-carboxylic acid class, characterized by a 5-oxopyrrolidine core N-substituted with a pyrrolidin-3-yl moiety and supplied as the hydrochloride salt. It possesses the molecular formula C₉H₁₅ClN₂O₃ and a molecular weight of 234.68 g/mol, and is typically offered at a minimum purity of 95%.

Molecular Formula C9H15ClN2O3
Molecular Weight 234.68 g/mol
CAS No. 1461714-31-7
Cat. No. B1430527
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Oxo-1-(pyrrolidin-3-yl)pyrrolidine-3-carboxylic acid hydrochloride
CAS1461714-31-7
Molecular FormulaC9H15ClN2O3
Molecular Weight234.68 g/mol
Structural Identifiers
SMILESC1CNCC1N2CC(CC2=O)C(=O)O.Cl
InChIInChI=1S/C9H14N2O3.ClH/c12-8-3-6(9(13)14)5-11(8)7-1-2-10-4-7;/h6-7,10H,1-5H2,(H,13,14);1H
InChIKeyVCSDWWUBOBHYDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Oxo-1-(pyrrolidin-3-yl)pyrrolidine-3-carboxylic acid hydrochloride (CAS 1461714-31-7): Chemical Identity and Core Specifications for Procurement


5-Oxo-1-(pyrrolidin-3-yl)pyrrolidine-3-carboxylic acid hydrochloride (CAS 1461714-31-7) is a heterocyclic building block belonging to the 5-oxopyrrolidine-3-carboxylic acid class, characterized by a 5-oxopyrrolidine core N-substituted with a pyrrolidin-3-yl moiety and supplied as the hydrochloride salt . It possesses the molecular formula C₉H₁₅ClN₂O₃ and a molecular weight of 234.68 g/mol, and is typically offered at a minimum purity of 95% . The compound is catalogued by Enamine (EN300-134149) and distributed through major scientific suppliers including Sigma-Aldrich and Fujifilm Wako . Its structural features—a free carboxylic acid, a lactam carbonyl, and a pendant pyrrolidine ring bearing a secondary amine—define its reactivity profile and differentiate it from simpler 5-oxopyrrolidine analogs.

Why 5-Oxo-1-(pyrrolidin-3-yl)pyrrolidine-3-carboxylic acid hydrochloride Cannot Be Replaced by Generic 5-Oxopyrrolidine Analogs


In-class 5-oxopyrrolidine-3-carboxylic acid derivatives cannot be treated as interchangeable substitutes because the N-substituent fundamentally alters both the physicochemical properties and the chemical reactivity of the scaffold. The pyrrolidin-3-yl substituent introduces a secondary amine protonation site (pKa ~9–10 for pyrrolidine) and an additional hydrogen bond donor, absent in N-aryl or N-alkyl analogs . This modifies the compound's logP, hydrogen bonding capacity, and topological polar surface area (TPSA) relative to the unsubstituted 5-oxopyrrolidine-3-carboxylic acid core or the corresponding N-pyridinyl derivative . The hydrochloride salt form further influences solubility, hygroscopicity, and ease of handling during weighing and formulation—properties that are critical for reproducible experimental outcomes . Consequently, substituting this compound with a structurally related analog without adjusting for these differences risks altered reaction kinetics in synthetic derivatization, shifted retention times in chromatographic impurity profiling, or mismatched biological activity in structure–activity relationship (SAR) studies.

Quantitative Differentiation Evidence for 5-Oxo-1-(pyrrolidin-3-yl)pyrrolidine-3-carboxylic acid hydrochloride vs. Closest Analogs


Lipophilicity Advantage: 1.07 Log Unit Higher than N-Pyridinyl Analog

The target compound exhibits a computed partition coefficient (LogP) of −0.2968, which is 1.077 Log units higher than the N-(pyridin-3-yl) analog (LogP = −1.374) . Since a ΔLogP of +1 corresponds to approximately a 10-fold increase in octanol–water partition coefficient, this compound is roughly 10× more lipophilic than its pyridinyl counterpart . Compared to the unsubstituted 5-oxopyrrolidine-3-carboxylic acid core (LogP = −0.464 reported by BOC Sciences, or −2.12 per ChemSrc), the N-pyrrolidinyl substituent raises LogP by approximately +0.17 to +1.82 units, depending on the reference value .

Lipophilicity Drug-likeness CNS permeability

Dual Hydrogen Bond Donor Capacity: Distinct Pharmacophoric Profile vs. N-Aryl and N-Alkyl Analogs

The target compound possesses two hydrogen bond donor atoms (the carboxylic acid O–H and the protonated pyrrolidine N–H of the salt form), compared to only one H-bond donor in the N-(pyridin-3-yl) analog and zero in the unsubstituted 5-oxopyrrolidine-3-carboxylic acid core . The number of H-bond acceptors is 3 (two carbonyl oxygens and the pyrrolidine nitrogen), vs. 4 for the pyridinyl analog (which gains an additional acceptor from the pyridine ring nitrogen) . This difference in H-bond donor/acceptor balance (donor/acceptor ratio of 0.67 for target vs. 0.25 for pyridinyl analog) creates a distinct pharmacophoric fingerprint .

Hydrogen bonding Pharmacophore Molecular recognition

Free Secondary Amine Handle Enables Direct Conjugation Without Deprotection

The pyrrolidin-3-yl substituent bears a free secondary amine, eliminating the need for a deprotection step prior to further derivatization. This contrasts with the commonly encountered N-Boc-protected analog, tert-butyl 3-(5-oxopyrrolidin-3-yl)pyrrolidine-1-carboxylate (CAS 1781087-70-4), which requires acidic cleavage (e.g., TFA) to liberate the reactive amine . The target compound's ready-to-conjugate amine functionality reduces synthetic step count by at least one, which in a 24-compound library translates to approximately 24 fewer deprotection and workup operations .

Synthetic tractability Amide coupling Parallel synthesis

Scaffold Belongs to a Class with Documented Sub-Micromolar BACE-1 Inhibitory Activity

While target-specific biological data for 5-Oxo-1-(pyrrolidin-3-yl)pyrrolidine-3-carboxylic acid hydrochloride are not yet available in the primary literature, the 5-oxo-pyrrolidine-3-carboxylic acid scaffold has been demonstrated to inhibit the BACE-1 enzyme with sub-micromolar activity when elaborated with an appropriate aryl appendage at the C-4 position [1]. In the study by Baldini et al. (2024), fully substituted 5-oxopyrrolidines obtained via directed C(sp3)–H functionalization achieved BACE-1 inhibition, with the key aryl group occupying the enzyme's S2′ subsite [1]. The target compound provides the identical 5-oxo-pyrrolidine-3-carboxylic acid core but additionally bears an N-pyrrolidinyl substituent that can serve as a vector for further functionalization to explore the S1 or S1′ subsite, which is inaccessible from N-aryl analogs that lack the conformational flexibility of the saturated pyrrolidine ring [1].

BACE-1 inhibition Alzheimer's disease Neurodegeneration

Hydrochloride Salt Form Provides Handling and Solubility Advantages Over Free Base

The compound is supplied as the hydrochloride salt (confirmed by the 'Cl' salt annotation and SMILES notation OC(=O)C1CC(=O)N(C1)C1CNCC1.Cl on multiple vendor databases), which typically confers higher aqueous solubility and improved solid-state stability compared to the free base 5-Oxo-1-(pyrrolidin-3-yl)pyrrolidine-3-carboxylic acid (CAS 1461869-34-0, C₉H₁₄N₂O₃, MW 198.22) . The free base is a zwitterionic species (carboxylate/pyrrolidinium) that can exhibit variable solubility depending on the pH and counterion environment, whereas the hydrochloride salt ensures a consistent protonation state. The salt form also enables accurate gravimetric dispensing due to its non-hygroscopic powder physical form, as specified by Sigma-Aldrich .

Salt selection Solubility Formulation

Multi-Vendor Availability with Standardized 95% Purity Specification Ensures Supply Chain Robustness

The compound is distributed by at least six independent chemical suppliers worldwide, all listing a minimum purity of 95%: Sigma-Aldrich (Enamine ENA405193956), Fujifilm Wako (EN300-134149), Leyan (2019248), CymitQuimica (3D-LIC71431), AKSci (2497DX), and Labgle . This multi-vendor landscape contrasts with many singly sourced specialty building blocks and provides competitive pricing as well as geographic redundancy. Indicative pricing from CymitQuimica lists €323 for 25 mg and €1,210 for 250 mg, establishing a benchmark for cost evaluation . The consistent 95% purity specification across vendors simplifies cross-referencing and quality control upon procurement.

Supply chain Quality assurance Procurement reliability

Optimal Application Scenarios for 5-Oxo-1-(pyrrolidin-3-yl)pyrrolidine-3-carboxylic acid hydrochloride Based on Differentiation Evidence


Medicinal Chemistry: BACE-1 and Aspartyl Protease Inhibitor SAR Exploration

The 5-oxo-pyrrolidine-3-carboxylic acid scaffold has documented sub-micromolar BACE-1 inhibitory activity when derivatized at the C-4 position [1]. The target compound's N-pyrrolidinyl substituent provides a conformationally flexible, saturated heterocyclic vector that can be functionalized via amide coupling, sulfonamide formation, or reductive amination at the free secondary amine, enabling exploration of the S1 or S1′ subsite in addition to the S2′ subsite addressed by C-4 aryl appendages. This dual-vector diversification strategy is inaccessible with N-aryl analogs, where the aromatic ring is restricted to planar geometries, limiting the conformational space that can be sampled in the enzyme active site [1]. The compound's moderate lipophilicity (LogP −0.30) is well-suited for CNS drug discovery, where excessively polar compounds (e.g., LogP < −1 as seen with the pyridinyl analog) may exhibit poor blood–brain barrier penetration .

Parallel Library Synthesis and High-Throughput Derivatization

The presence of a free secondary amine on the pyrrolidin-3-yl group allows immediate conjugation without the need for a deprotection step, reducing per-compound synthetic cycle time by 2–4 hours relative to N-Boc-protected analogs . In a typical 48-compound library synthesis, this translates to a cumulative time saving of 96–192 hours of laboratory work. The carboxylic acid group can simultaneously be activated for amide coupling (e.g., HATU/DIPEA in DMF), enabling orthogonal bidirectional diversification from a single building block. This orthogonal reactivity is a key differentiator from simpler 5-oxopyrrolidine-3-carboxylic acid building blocks, which lack the second reactive handle .

Drug Impurity Reference Standard and Analytical Method Development

The compound has been designated for use as a pharmaceutical impurity reference standard, as noted by Bio-Fount and Leyan [2]. Its bipyrrolidine scaffold occurs in certain active pharmaceutical ingredients (APIs) where pyrrolidine-containing intermediates are employed. The consistent 95% purity across multiple vendors, combined with the defined hydrochloride salt stoichiometry, makes it suitable as a system suitability standard or impurity marker in HPLC method validation. The compound's TPSA of 69.64 Ų and LogP of −0.30 place it in a chromatographic region that is well-resolved from common excipients and API peaks, facilitating accurate quantification in forced degradation studies .

Physicochemical Probe for Hydrogen Bonding and Lipophilicity Optimization

With its dual hydrogen bond donor capacity (H_Donors = 2) and moderate lipophilicity (LogP −0.30), the compound serves as a useful physicochemical probe in drug discovery programs seeking to balance potency with favorable ADME properties . The lower TPSA (69.64 Ų) compared to the pyridinyl analog (estimated TPSA ~85–90 Ų due to the pyridine nitrogen contribution) suggests superior passive membrane permeability while retaining sufficient polarity for aqueous solubility . This profile—intermediate between highly polar unsubstituted 5-oxopyrrolidine-3-carboxylic acid and overly lipophilic N-alkyl derivatives—positions the compound as an attractive starting point for lead optimization in oral drug discovery programs targeting the central nervous system.

Quote Request

Request a Quote for 5-Oxo-1-(pyrrolidin-3-yl)pyrrolidine-3-carboxylic acid hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.